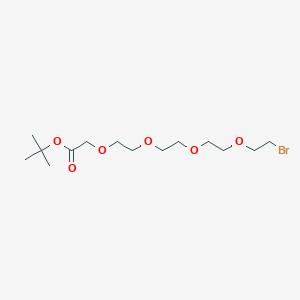

Bromo-PEG4-CH2CO2tBu

概要

説明

Bromo-PEG4-CH2CO2tBu is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of Bromo-PEG4-CH2CO2tBu involves the use of a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

The molecular formula of Bromo-PEG4-CH2CO2tBu is C14H27BrO6 . It has a molecular weight of 371.3 g/mol . The functional group of this compound includes a bromide and a CH2CO2-t-butyl ester .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG4-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Bromo-PEG4-CH2CO2tBu has a molecular weight of 371.3 g/mol . . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .科学的研究の応用

Catalyst in Synthesis Reactions

Bromo-PEG4-CH2CO2tBu and related compounds have been utilized as catalysts in various synthesis reactions. For example, a quaternary ammonium bromide functionalized with polyethylene glycol (PEG) demonstrated efficiency in catalyzing the cycloaddition reaction of aziridines to CO2, yielding 5-aryl-2-oxazolidinone with high yield and excellent regioselectivity (Du, Wu, Liu, & He, 2008).

PEGylation of Peptides and Proteins

Polyethylene glycol, a key component in Bromo-PEG4-CH2CO2tBu, is extensively used for the covalent modification of biological macromolecules, especially in the PEGylation of peptides and proteins. This process enhances the therapeutic properties of peptides and proteins by increasing their stability, solubility, and circulation time in the body (Roberts, Bentley, & Harris, 2002).

Synthesis of Organic Compounds

PEG-supported bromo compounds have been employed in the efficient synthesis of various organic compounds. A study demonstrated the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using PEG-bound 2-bromo-2-methylpropanoate, indicating the versatility of bromo-PEG compounds in organic synthesis (Huang et al., 2007).

Water Dynamics and Macromolecular Interaction Studies

PEG's role as a macromolecular crowder in mimicking the cellular environment is significant in scientific research. Studies have used PEG to investigate water structure and dynamics in a crowded environment, which is crucial for understanding biological processes (Verma, Kundu, Ha, & Cho, 2016).

Green Chemistry Applications

In the realm of green chemistry, PEG compounds have been used to develop environmentally friendly protocols, such as the synthesis of α-bromo-β-keto esters under mild, catalyst-free conditions. This approach emphasizes the role of PEG in sustainable chemical practices (Xie et al., 2006).

Nanomedicine Development

PEG derivatives, including Bromo-PEG compounds, are integral in constructing nanomedicines. They contribute to the stability, drug delivery efficiency, and biocompatibility of nanomedicines, advancing therapeutic strategies (Ren et al., 2019).

CO2 Conversion Catalysis

PEG-functionalized catalysts have shown effectiveness in converting CO2 into valuable chemicals. These catalysts highlight the potential of Bromo-PEG compounds in addressing environmental challenges (Yang et al., 2012).

Biomolecule Recognition and Resistance

PEG's role in enhancing biomolecule recognition while resisting plasma proteins is significant in biomedical applications. PEG-based platforms have shown improved efficiency in immobilizing antibodies and recognizing antigens (Du, Jin, & Jiang, 2018).

作用機序

Target of Action

Bromo-PEG4-CH2CO2tBu, also known as Br-PEG4-CH2-Boc, is a PEG linker . The primary targets of this compound are molecules that require a linker for conjugation. The bromide group and the t-butyl protected carboxyl group in the compound serve as reactive sites for these conjugation reactions .

Mode of Action

The bromide (Br) group in Bromo-PEG4-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . This allows the compound to form bonds with nucleophilic entities in the target molecule. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another site for conjugation.

Pharmacokinetics

The pharmacokinetics of Bromo-PEG4-CH2CO2tBu, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the molecules it is conjugated to. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromo-PEG4-CH2CO2tBu. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility in water and other solvents can be influenced by factors such as temperature and solvent composition.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYBQFWTCXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG4-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)